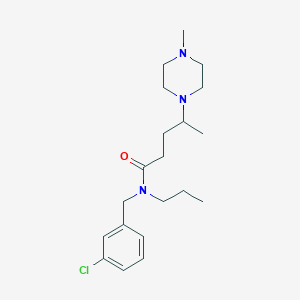![molecular formula C22H31N5O2 B3922809 ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B3922809.png)
ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate
説明
Ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the regulation of inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In one study, this compound was found to reduce the levels of inflammatory mediators in the blood of rats with induced inflammation. In another study, this compound was found to inhibit the growth of tumor cells in vitro and in vivo. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
実験室実験の利点と制限
One advantage of using ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to investigate the mechanisms underlying its biochemical and physiological effects, which may provide insights into its therapeutic potential. Additionally, future research may focus on developing more efficient synthesis methods for this compound and improving its solubility in aqueous solutions.
In conclusion, this compound is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield, and it has been evaluated for its anti-inflammatory and antitumor properties. While its exact mechanism of action is not fully understood, it is believed to work by inhibiting the activity of certain enzymes and proteins. This compound has several advantages for lab experiments, including its high purity and low toxicity, but its limited solubility in aqueous solutions may affect its bioavailability and efficacy. Future research may focus on exploring its potential therapeutic applications, investigating its mechanisms of action, and improving its synthesis and solubility.
科学的研究の応用
Ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate has been evaluated for its potential therapeutic applications in various scientific research studies. One study has suggested that this compound may have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another study has shown that this compound may have antitumor activity, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
ethyl 4-[1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-2-29-22(28)26-15-13-25(14-16-26)21-5-3-11-24(18-21)17-19-6-8-20(9-7-19)27-12-4-10-23-27/h4,6-10,12,21H,2-3,5,11,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUVTGXKMYNOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)CC3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



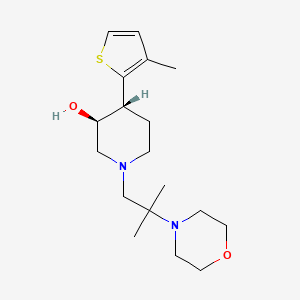
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B3922733.png)
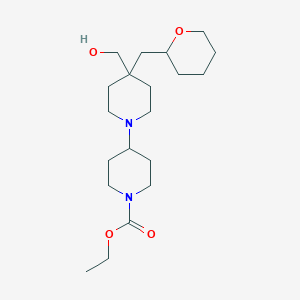
![5-[(dimethylamino)methyl]-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-furamide](/img/structure/B3922743.png)
![2-methyl-8-[(2-methyl-1H-indol-3-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3922745.png)
![N-(4-methoxybenzyl)-2,5-dimethyl-N-prop-2-yn-1-yl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3922760.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B3922776.png)
![10-{[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3922784.png)
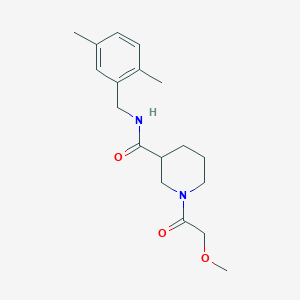
![2-[tert-butyl(methyl)amino]ethyl 4-fluorobenzoate hydrochloride](/img/structure/B3922819.png)
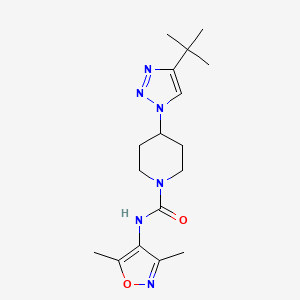
![methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B3922836.png)
